Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester
Description
Structure and Key Features: The compound is a thieno[2,3-d]pyrimidine derivative characterized by:
- 6-(ethoxycarbonyl): An ethoxycarbonyl group at position 6, enhancing electron-withdrawing properties and influencing reactivity .
- α,α,5-trimethyl: Methyl substituents at the α-positions (acetic acid side chain) and position 5, improving steric bulk and lipophilicity .
- 1,1-dimethylethyl ester (tert-butyl ester): A bulky ester group at the acetic acid moiety, increasing metabolic stability compared to smaller esters (e.g., ethyl or methyl) .
Cyclization of β-aminoesters with thiourea derivatives under acidic conditions (e.g., POCl₃) .
Functionalization via nucleophilic substitution or Pd-catalyzed cross-coupling reactions to introduce substituents like ethoxycarbonyl .
Esterification of the acetic acid side chain with tert-butyl chloroformate .
Properties
Molecular Formula |
C18H24N2O6S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 5-methyl-3-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H24N2O6S/c1-8-25-14(22)11-9(2)10-12(27-11)19-16(24)20(13(10)21)18(6,7)15(23)26-17(3,4)5/h8H2,1-7H3,(H,19,24) |
InChI Key |
NUXFDUOSNAJXTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)NC(=O)N(C2=O)C(C)(C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Thieno[2,3-d]pyrimidine Core
- Starting Materials: Substituted 2-aminothiophene-3-carbonitrile derivatives are commonly used as precursors.
- Cyclization Reaction: The key step is the cyclization of these aminothiophene derivatives with appropriate acetic acid derivatives or acyl chlorides.
- Catalysts and Conditions: Phosphoryl trichloride (POCl₃) is widely employed as a cyclization catalyst under acidic conditions, often in 1,4-dioxane solvent, with reflux or microwave irradiation to enhance reaction rates.
- Base Catalysts: Triethylamine is used to neutralize acidic byproducts and promote reaction efficiency.
$$
\text{2-Aminothiophene-3-carbonitrile} + \text{Acetic acid derivative} \xrightarrow[\text{TEA}]{\text{POCl}_3, \text{Dioxane}} \text{Thieno[2,3-d]pyrimidine core}
$$
- Microwave-assisted cyclization (150–200 W, 80–100 °C, 15–30 min) improves yields up to 75–85%, compared to 50–60% with conventional heating.
Introduction of the Ethoxycarbonyl Group
- The ethoxycarbonyl substituent at position 6 is introduced via nucleophilic substitution or esterification.
- Typically, ethyl esters are formed by reacting the corresponding carboxylic acid or acid chloride with ethanol under acidic or basic catalysis.
- This group enhances electron-withdrawing effects, influencing reactivity and biological activity.
Formation of the tert-Butyl Ester
- The tert-butyl ester group (1,1-dimethylethyl ester) is installed by esterification of the acetic acid side chain using tert-butyl chloroformate or tert-butyl alcohol in the presence of acid catalysts.
- This bulky ester increases metabolic stability and lipophilicity.
- Deprotection of the tert-butyl ester to the free acid is achieved under acidic conditions, such as treatment with trifluoroacetic acid at 0 °C for 2 hours.
Detailed Preparation Procedure
Stepwise Synthesis Outline
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization of 2-aminothiophene-3-carbonitrile with acetic acid derivative | POCl₃, triethylamine, 1,4-dioxane, reflux or microwave | 75–85 | Microwave irradiation preferred for efficiency |
| 2 | Esterification to introduce ethoxycarbonyl group | Ethanol, acid/base catalyst | 80–90 | Purification by recrystallization |
| 3 | Introduction of tert-butyl ester group | tert-Butyl chloroformate, base (e.g., pyridine) | 70–80 | Protection step for metabolic stability |
| 4 | Final functional group modifications | Acidic deprotection or further substitution | Variable | Enables derivatization for biological studies |
Representative Reaction Conditions and Yields
| Reaction Type | Catalyst/Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Cyclization | POCl₃, TEA | 90 °C (microwave) | 20 min | 80 |
| Esterification | Ethanol, HCl | Reflux | 4 h | 85 |
| tert-Butyl ester formation | tert-Butyl chloroformate, pyridine | Room temp | 2 h | 75 |
| Deprotection | Trifluoroacetic acid | 0 °C | 2 h | 90 |
Mechanistic Insights
- Cyclization: POCl₃ activates carbonyl groups facilitating nucleophilic attack by the thiophene nitrogen, forming the fused pyrimidine ring.
- Microwave-Assisted Synthesis: Dielectric heating reduces activation energy, enhancing reaction speed and product purity.
- Esterification: Acid or base catalyzes nucleophilic attack of alcohol on carboxylic acid derivatives.
- tert-Butyl Ester Deprotection: Acidic cleavage of the tert-butyl group yields the free carboxylic acid, enabling further functionalization.
Reaction Optimization and Comparative Data
| Reaction Step | Conventional Method Yield (%) | Microwave-Assisted Yield (%) | Advantages of Microwave |
|---|---|---|---|
| Cyclization | 50–60 | 75–85 | Faster, higher purity |
| Hydrazine Condensation (for analogues) | 40–50 | 65–75 | Improved efficiency |
Summary of Research Outcomes
- The multi-step synthesis of the target compound is well-established with yields ranging from 70% to 90% depending on the step.
- Microwave-assisted cyclization and triethylamine catalysis are key improvements for higher yields and greener chemistry.
- The bulky tert-butyl ester improves compound stability and allows selective deprotection.
- The ethoxycarbonyl group is reactive under nucleophilic substitution, enabling further derivatization.
Chemical Reactions Analysis
Cyclization Reactions
The thieno[2,3-d]pyrimidine scaffold is often synthesized via cyclization of substituted 2-aminothiophene-3-carbonitrile derivatives. For this compound, microwave-assisted reactions with hydrazine hydrate promote cyclization, forming fused pyrimidine rings. This method enhances reaction efficiency, achieving yields of 75–85% under optimized conditions.
Example Reaction Scheme:
text2-Aminothiophene-3-carbonitrile + Acetic acid derivative → Thieno[2,3-d]pyrimidine core (via POCl₃ catalysis)
Key conditions:
-
Microwave irradiation (150–200 W, 80–100°C, 15–30 min)
-
Base catalyst: Triethylamine (TEA)
Ethoxycarbonyl Reactivity
The ethoxycarbonyl group at position 6 undergoes nucleophilic substitution. For instance:
-
Hydrolysis : Acidic or basic conditions convert the ethoxycarbonyl to a carboxylic acid.
-
Aminolysis : Reaction with primary amines forms amide derivatives .
Diketone System Reactivity
The 2,4-diketone moiety participates in condensation reactions with hydrazines or hydroxylamines, forming pyrazoles or isoxazoles, respectively. For example:
textDiketone + Hydrazine hydrate → Pyrazole derivative (via cyclocondensation)
This reaction is critical for generating bioactive analogues .
Reaction Optimization and Catalysis
Comparative studies highlight the role of microwave irradiation in accelerating reactions:
| Reaction Type | Conventional Method (Yield) | Microwave-Assisted (Yield) |
|---|---|---|
| Cyclization | 50–60% | 75–85% |
| Hydrazine Condensation | 40–50% | 65–75% |
Data derived from EvitaChem and PubChem .
Phosphoryl trichloride (POCl₃) is a preferred catalyst for cyclization, while TEA neutralizes HCl byproducts, improving yields.
Deprotection and Derivatization
The tert-butyl ester group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the free carboxylic acid, enabling further functionalization:
text1,1-Dimethylethyl ester → Carboxylic acid (TFA, 0°C, 2h)
This step is pivotal for synthesizing water-soluble derivatives for pharmacological studies .
Comparative Reactivity with Analogues
Reactivity trends for thieno[2,3-d]pyrimidine derivatives:
Structural modifications at these positions influence solubility and bioactivity .
Mechanistic Insights
-
Cyclization Mechanism : POCl₃ activates carbonyl groups, facilitating intramolecular nucleophilic attack by the thiophene nitrogen.
-
Microwave Effects : Dielectric heating reduces activation energy, enhancing reaction rates and purity.
Scientific Research Applications
Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: Researchers use this compound to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes such as kinases or proteases, which play critical roles in signaling pathways and metabolic processes. By binding to these enzymes, the compound can inhibit their activity, leading to alterations in cellular functions and potentially inducing cell death in cancerous cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Comparative Insights :
The 6-ethoxycarbonyl group increases electron deficiency at the pyrimidine ring, favoring electrophilic substitution reactions .
Biological Activity :
- Compounds with aryl substituents (e.g., 3-chloro-4-fluorophenyl in ) exhibit enhanced anticancer activity due to improved target (CDK2) binding .
- Lipophilicity (logP >3) correlates with membrane permeability but may reduce aqueous solubility, as seen in the target compound and .
Synthetic Flexibility :
- The tert-butyl ester requires specialized reagents (e.g., tert-butyl chloroformate) for introduction, whereas ethyl esters are more straightforward to synthesize .
- Cyclization methods using POCl₃ (e.g., ) are widely applicable but may require harsh conditions compared to Pd-catalyzed cross-couplings .
Biological Activity
Thieno[2,3-d]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester , exploring its antibacterial, anticancer, and anti-inflammatory properties based on recent research findings.
Antibacterial Activity
Thieno[2,3-d]pyrimidine derivatives have demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of certain thieno[2,3-d]pyrimidinedione derivatives against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci). The minimum inhibitory concentration (MIC) for these compounds ranged from 2 to 16 mg/L , indicating strong antibacterial potential. Notably, these compounds exhibited low cytotoxicity towards mammalian cells and minimal hemolytic activity (2–7%) .
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | MIC (mg/L) | Target Bacteria | Cytotoxicity (mg/L) |
|---|---|---|---|
| 5d | 2–16 | MRSA, VISA, VRSA | 40–50 |
| 5e | 16–32 | Gram-negative strains | >50 |
Anticancer Activity
The anticancer properties of thieno[2,3-d]pyrimidine derivatives have been extensively studied. One notable compound showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). In vitro studies revealed that certain derivatives had IC50 values as low as 14.5 ± 0.30 μM , outperforming standard chemotherapeutics like doxorubicin .
Case Study: MCF-7 Cell Line
In a comparative study of thieno[2,3-d]pyrimidine derivatives against the MCF-7 breast cancer cell line:
- Compound 10e demonstrated an IC50 of 14.5 μM .
- Compound 10b showed an IC50 of 19.4 μM .
These results suggest that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance anticancer efficacy .
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound ID | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| 10b | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| 10e | 14.5 ± 0.30 | - | - |
Anti-inflammatory Activity
Thieno[2,3-d]pyrimidine compounds also exhibit anti-inflammatory effects through the inhibition of key signaling pathways such as NF-κB and MAPK in macrophages. These pathways are crucial in mediating inflammatory responses in various conditions .
The anti-inflammatory mechanism is hypothesized to involve:
- Inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
- Modulation of macrophage activation states.
This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. Core Techniques :
- X-ray diffraction (XRD) : Resolves spatial configurations, as demonstrated for ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2D NMR (COSY, HSQC) : Differentiates regioisomers in compounds like 2-{4-[(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)methylamino]-benzoyl}-L-glutamic acid (4g ) .
How do substituents at the 6-position influence dihydrofolate reductase (DHFR) inhibitory activity?
Structure-Activity Insights :
Bulky arylaminomethyl groups at position 6 (e.g., naphthyl or methoxy-substituted phenyl) enhance DHFR binding via hydrophobic interactions. Compound 4f (86% yield) showed superior activity due to planar naphthyl groups aligning with the enzyme’s active site . Advanced Design : Molecular docking (e.g., AutoDock Vina) combined with free-energy perturbation calculations can prioritize substituents for synthesis.
What experimental strategies mitigate low yields in reductive amination steps?
Basic Protocol :
Use sodium cyanoborohydride (NaBH₃CN) in dry methanol under argon, as in the synthesis of 3a-d (57–87% yields). Avoid moisture to prevent decomposition of imine intermediates .
Advanced Strategy :
Inline pH monitoring (e.g., via microfluidic reactors) stabilizes intermediates. For stubborn reactions (e.g., with 2,5-dichloroaniline), pre-forming the imine intermediate improves yields .
How can computational tools accelerate reaction design for thieno[2,3-d]pyrimidines?
Case Study :
ICReDD’s quantum chemical reaction path searches reduced optimization time for DMP-mediated oxidations by 70% . Machine learning models (e.g., Gaussian Process Regression) trained on reaction databases predict solvent effects and catalyst performance.
What are the pitfalls in interpreting anti-inflammatory activity data for thieno[2,3-d]pyrimidones?
Analytical Considerations :
Bioactivity assays (e.g., carrageenan-induced edema) must control for ulcerogenic effects. For example, triazolothienopyrimidones (e.g., 4a–f ) showed comparable anti-inflammatory activity to indomethacin but lower gastrointestinal toxicity . Advanced Mitigation : Use COX-2 selectivity assays and histopathological analysis to decouple efficacy from side effects.
How to address instability in thieno[2,3-d]pyrimidine intermediates during purification?
Q. Stabilization Methods :
- Recrystallize acid-sensitive intermediates (e.g., 5 ) from DMF/water mixtures to prevent hydrolysis .
- Use cold filtration (0–5°C) for thermally labile compounds like 2-amino-6-(hydroxymethyl)thieno[2,3-d]pyrimidin-4(3H)-one .
What methodologies validate the regioselectivity of cyclization reactions?
Q. Validation Workflow :
Isotopic labeling : Track carbon origins using ¹³C-labeled starting materials.
Kinetic profiling : Compare rate constants for competing pathways (e.g., thieno[2,3-d] vs. [3,2-d] isomers) .
In situ FTIR : Monitor intermediate formations in real-time .
How to reconcile discrepancies between computational predictions and experimental yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
